Boc-L-Valine N-carboxyanhydride

描述

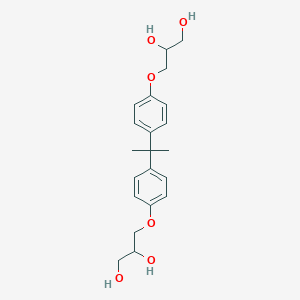

Boc-L-Valine N-carboxyanhydride is a derivative of the amino acid valine, which is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to form peptides. The Boc group is stable under acidic conditions and can be removed under mildly acidic conditions without affecting the peptide chain .

Synthesis Analysis

The synthesis of Boc-protected amino acid derivatives, such as Boc-L-Valine, typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. In the context of the provided papers, the Boc-L-Valine derivative was used in the synthesis of a peptide by coupling it to another amino acid derivative, showcasing its utility in the formation of complex peptide structures . Another paper reports the synthesis of a Boc-protected piperazine-2-carboxylic acid derivative starting from serine, which demonstrates the versatility of Boc-protected intermediates in synthesizing a variety of peptide-related molecules .

Molecular Structure Analysis

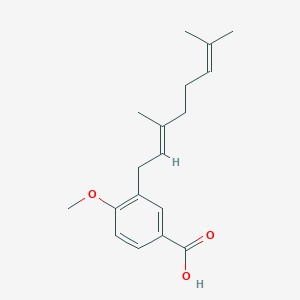

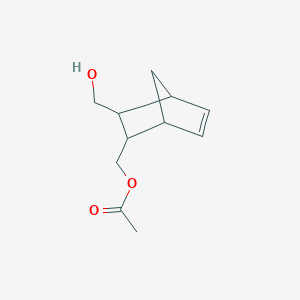

The molecular structure of Boc-L-Valine N-carboxyanhydride would be expected to have the valine amino acid as the core structure, with the Boc group attached to the nitrogen atom of the amino group. The N-carboxyanhydride (NCA) group would be formed by the reaction of the carboxylic acid group with an anhydride, which makes it more reactive for peptide bond formation. The provided papers do not directly discuss the structure of Boc-L-Valine NCA, but they do provide insights into the molecular conformation of related Boc-protected peptides, which can be used to infer the steric and electronic effects that the Boc group might impose on the valine residue .

Chemical Reactions Analysis

Boc-L-Valine N-carboxyanhydride would be expected to participate in chemical reactions typical of Boc-protected amino acids and NCAs. These reactions include peptide bond formation through coupling with other amino acid derivatives and the removal of the Boc group under acidic conditions to reveal the free amino group for further reactions. The papers provided discuss the use of Boc-protected amino acids in peptide synthesis, which involves such chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-L-Valine N-carboxyanhydride would include its solubility in common organic solvents, stability under various conditions, and reactivity towards nucleophiles and bases. The Boc group increases the steric bulk and alters the polarity of the amino acid, affecting its solubility and reactivity. The papers provided do not directly discuss the physical and chemical properties of Boc-L-Valine NCA, but they do mention the crystallization of a related Boc-protected peptide, which suggests that Boc-protected amino acids can be isolated as solid crystalline materials under certain conditions .

科学研究应用

光催化和材料科学

Boc-L-Valine N-羧酸酐,由于其结构特性,可以在材料修饰中发挥重要作用,以增强它们的光催化活性。这种修饰可以显著提高材料如(BiO)2CO3(BOC)等在各种应用中的可见光驱动光催化性能,包括环境净化、能源转换和作为传感器材料。这些修饰旨在优化异质结构内的相互作用,促进有效的电荷分离和传输,从而在可见光下增强光催化活性(Zilin Ni et al., 2016)。

治疗和生物应用

研究还探讨了含硼化合物的化学生物学性质,这些化合物像Boc-L-Valine N-羧酸酐一样,在预防、诊断和治疗各种疾病方面显示出不断扩大的药用潜力。这些化合物已被用于提高已知药物与其相应靶受体结合的能力,表明它们在药用应用中有着光明的未来(M. Soriano-Ursúa等,2014)。

鱼蛋白水解物中的降压活性

在营养和药理学领域,从鱼蛋白水解物中提取的降压肽的研究,其中氨基酸如缬氨酸起着关键作用,展示了这些肽的治疗潜力。这些肽通常富含精氨酸和缬氨酸,表现出血管紧张素转化酶-I抑制活性,暗示它们作为天然降压剂的应用(Yathisha U.G. et al., 2019)。

环境监测

微生物燃料电池(MFC)技术的进步,受到Boc-L-Valine N-羧酸酐等化合物的影响,已经导致创新环境监测工具的发展。例如,基于MFC的传感器被探索其测量废水中生物需氧量(BOD)的能力,为实时环境监测和污染评估提供了一种有前途的方法(Jayesh M. Sonawane et al., 2020)。

安全和危害

未来方向

The preparation of synthetically versatile N-carboxyanhydrides (NCAs) directly from amino acids and CO2 using n-propylphosphonic anhydride is more green than conventional methods, which all directly or indirectly use the highly poisonous gas phosgene . This suggests a potential mechanism by which activated amino acids could diversify the chemical functionality of fatty acid membranes and colocalize RNA with vesicles during the formation of early protocells .

属性

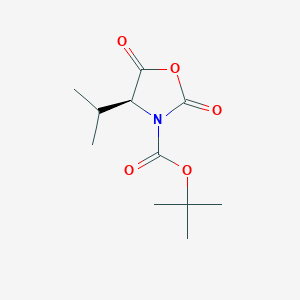

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIPUBJZYTAMU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165275 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate | |

CAS RN |

141468-55-5 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141468-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)

![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)